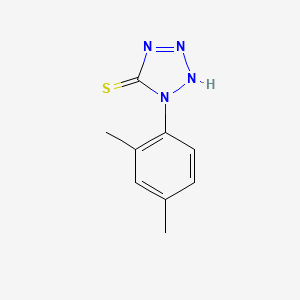![molecular formula C16H16N2O4S B2612683 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2097910-45-5](/img/structure/B2612683.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide, also known as FTY720, is a synthetic compound that has shown promising results in scientific research. This compound was first synthesized in 1992 by scientists at the pharmaceutical company Novartis. Since then, it has been the subject of numerous studies due to its potential therapeutic applications.
Scientific Research Applications
Reactions and Synthesis
- The compound undergoes reactions forming various heterocyclic structures. For example, furan-2-ylidene acetates can be converted into corresponding pyrrol-2-ylidene-acetates through Michael type reactions, demonstrating its utility in organic synthesis and the formation of complex heterocyclic structures (Sacmacl et al., 2012).
Chemical Reactions and Properties
- Heteroaromatic tosylacetates, including furan-2-ylmethyl and thiophen-2-ylmethyl, undergo Claisen rearrangement reactions, highlighting the compound's reactivity in complex organic transformations (Craig et al., 2005).
- The compound's furan and thiophene components play a role in synthesizing various heterocyclic structures, like pyrroles, which are significant in organic and medicinal chemistry research (Soth et al., 1978).
Antioxidative Activity
- Compounds containing heterocyclic structures like pyrroles and furans, which are present in this compound, have been studied for their antioxidative properties. These compounds are significant in understanding oxidative stress-related biological processes (Yanagimoto et al., 2002).
Reactivity and Synthesis
- The compound's reactivity has been explored in ethynylation reactions with acylbromoacetylenes, providing insights into the relative reactivity of heterocycles like pyrrole, furan, and thiophene (Sobenina et al., 2014).
- Its components, such as furan and thiophene, are used in synthesizing novel pyridine and naphthyridine derivatives, indicating its relevance in heterocyclic chemistry (Abdelrazek et al., 2010).
Biological Applications
- Some derivatives of the compound have been studied for their interactions with the histamine H2 receptor, highlighting the compound's potential in developing new pharmacological agents (Lumma et al., 1984).
- Its structural derivatives have shown cytotoxic activity against various cancer cell lines, indicating its potential in cancer research (Çınar et al., 2017).
Additional Applications
- The compound's derivatives have been synthesized for various applications, such as potential antipsychotic agents, demonstrating its relevance in neuroscience and psychopharmacology (Scott et al., 1995).
- Its chemical structure has been incorporated into larger macrocyclic structures, showing its utility in the design of complex organic molecules (Nagarajan et al., 2001).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(9-18-15(20)3-4-16(18)21)17-8-12(11-5-7-23-10-11)13-2-1-6-22-13/h1-2,5-7,10,12H,3-4,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSNYYLCGLMYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2612600.png)
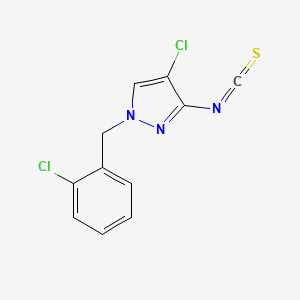
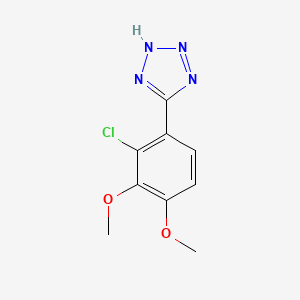
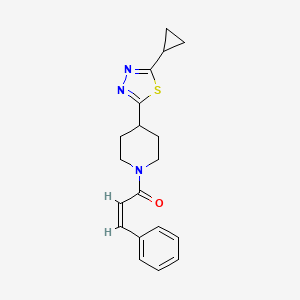
![[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2612607.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612608.png)
![3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2612612.png)
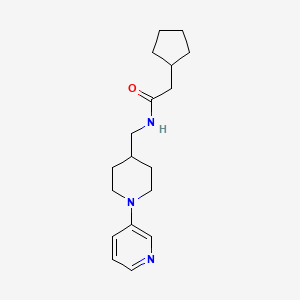
![N-[4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2612616.png)
![4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2612617.png)
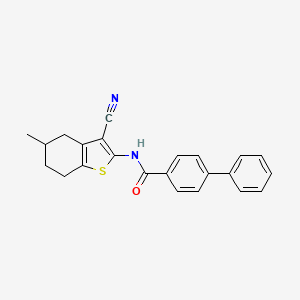

![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide](/img/structure/B2612620.png)
